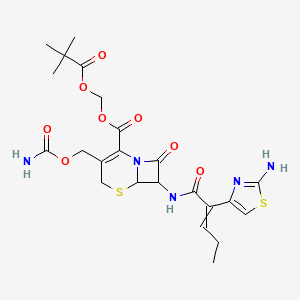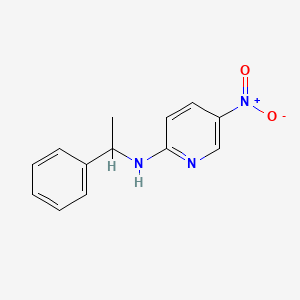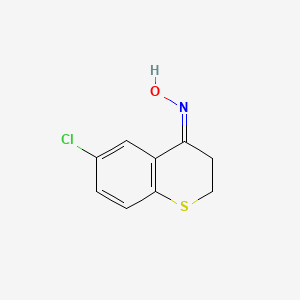![molecular formula C16H26ClN3O5 B13385057 N,N-dimethylcarbamic acid [3-[dimethylamino(oxo)methoxy]-4-[1-(ethylamino)-1-hydroxyethyl]phenyl] ester hydrochloride](/img/structure/B13385057.png)
N,N-dimethylcarbamic acid [3-[dimethylamino(oxo)methoxy]-4-[1-(ethylamino)-1-hydroxyethyl]phenyl] ester hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bambuterol Hydrochloride is a long-acting beta-2 adrenoceptor agonist used primarily in the treatment of asthma and other respiratory conditions characterized by bronchospasm. It is a prodrug of terbutaline, meaning it is metabolized in the body to produce the active compound terbutaline, which exerts the therapeutic effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bambuterol Hydrochloride involves several key steps. Initially, 3’,5’-Dihydroxyacetophenone reacts with Dimethylcarbamoyl chloride to form 5-Acetyl-1,3-phenylene bis(dimethylcarbamate). This intermediate is then halogenated with bromine to produce 5-(Bromoacetyl)-1,3-phenylene bis(dimethylcarbamate).
Industrial Production Methods: Industrial production of Bambuterol Hydrochloride typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety of the final product .
化学反応の分析
Types of Reactions: Bambuterol Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in Bambuterol Hydrochloride.
Substitution: Common substitution reactions involve the replacement of functional groups with others, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学的研究の応用
Bambuterol Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study beta-2 adrenoceptor agonists and their interactions.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Primarily used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).
Industry: Utilized in the development of new bronchodilator formulations and drug delivery systems.
作用機序
Bambuterol Hydrochloride exerts its effects by stimulating beta-2 adrenergic receptors, leading to the activation of intracellular adenyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Increased levels of cAMP result in the relaxation of bronchial smooth muscle, inhibition of mediator release from mast cells, and improved mucociliary clearance .
類似化合物との比較
Terbutaline: The active metabolite of Bambuterol Hydrochloride, used directly as a bronchodilator.
Salbutamol: Another beta-2 adrenoceptor agonist with similar therapeutic uses.
Formoterol: A long-acting beta-2 agonist with a faster onset of action compared to Bambuterol
Uniqueness of Bambuterol Hydrochloride: Bambuterol Hydrochloride is unique due to its prodrug nature, providing a longer duration of action and a more controlled release of the active compound terbutaline. This results in fewer side effects and improved patient compliance compared to other beta-2 agonists .
特性
分子式 |
C16H26ClN3O5 |
|---|---|
分子量 |
375.8 g/mol |
IUPAC名 |
[3-(dimethylcarbamoyloxy)-4-[1-(ethylamino)-1-hydroxyethyl]phenyl] N,N-dimethylcarbamate;hydrochloride |
InChI |
InChI=1S/C16H25N3O5.ClH/c1-7-17-16(2,22)12-9-8-11(23-14(20)18(3)4)10-13(12)24-15(21)19(5)6;/h8-10,17,22H,7H2,1-6H3;1H |
InChIキー |
RQJPDHWDOZLSDP-UHFFFAOYSA-N |
正規SMILES |
CCNC(C)(C1=C(C=C(C=C1)OC(=O)N(C)C)OC(=O)N(C)C)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (1R,4aS,8S,8aS)-3-ethoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B13384975.png)
![1,7-Dihydroxy-2,6,6,10-tetramethyl-14-(3,4,5-trimethoxyphenyl)-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione](/img/structure/B13384985.png)


![N-(4-methyl-2-oxochromen-7-yl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13385025.png)





![5alpha-[3-(4-Hydroxyphenyl)acryloyloxy]-1,3beta,4alpha-trihydroxycyclohexane-1beta-carboxylic acid](/img/structure/B13385052.png)
![N-(10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl)-2-hydroxyacetamide](/img/structure/B13385064.png)

![6-ethyl-17-(4-hydroxybutan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B13385072.png)
